OdD1 vs. Furimazine: 9-Fold Higher Bioluminescence Intensity in Vivo
When tested in a subcutaneous mouse model with NanoLuc luciferase, the OdD1 substrate (referred to as fluorofurimazine) yielded a bioluminescent signal approximately 9-fold brighter than the standard NanoLuc substrate furimazine, following intravenous administration [1]. This comparison directly addresses the limitation of furimazine's low bioavailability and solubility, establishing fluorofurimazine as a superior alternative for in vivo applications.
| Evidence Dimension | Bioluminescence intensity |
|---|---|
| Target Compound Data | 9-fold brighter than furimazine |
| Comparator Or Baseline | Furimazine (standard NanoLuc substrate) |
| Quantified Difference | 9-fold higher signal |
| Conditions | In vivo (subcutaneous mouse model), intravenous administration |
Why This Matters
This substantial increase in signal intensity enables more sensitive detection of low-abundance targets and reduces the amount of substrate required, lowering costs and minimizing potential toxicity.
- [1] Gaspar, N., Zambito, G., Dautzenberg, I. J. C., Cramer, S. J., Hoeben, R. C., Lowik, C., Walker, J. R., Kirkland, T. A., Smith, T. P., van Weerden, W. M., de Vrij, J., & Mezzanotte, L. (2021). Evaluation of NanoLuc substrates for bioluminescence imaging of transferred cells in mice. Journal of Photochemistry and Photobiology B: Biology, 216, 112128. View Source
